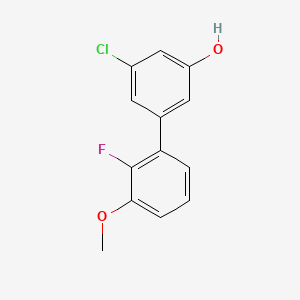

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol

Description

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol is a halogenated phenolic compound featuring a chloro substituent at the 3-position and a 2-fluoro-3-methoxyphenyl group at the 5-position of the phenol ring. The fluorine and methoxy groups on the phenyl ring introduce steric, electronic, and solubility characteristics that differentiate it from other chloro-phenolic derivatives .

Properties

IUPAC Name |

3-chloro-5-(2-fluoro-3-methoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUMVTUMOGNIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685979 | |

| Record name | 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-31-3 | |

| Record name | 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and halogenation steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key analogues based on substituents, molecular weight, and documented properties:

Key Observations:

- Electron Effects: The trifluoromethoxy group (-O-CF₃) in is strongly electron-withdrawing, lowering the phenol’s pKa compared to the electron-donating methoxy group (-OCH₃) in the target compound.

- Lipophilicity : Sulfur (e.g., -S-CH₃ in ) and trifluoromethyl groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol is a compound of significant interest due to its potential biological activities, including antimicrobial, antifungal, and therapeutic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group, a fluoro group, and a methoxy group attached to a phenolic backbone. This unique combination contributes to its biological activity by influencing its interaction with various biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within biological systems. It may act as an inhibitor or activator of certain pathways, leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, thereby altering cellular functions.

- Receptor Modulation : It can bind to specific receptors, influencing signal transduction pathways that regulate cell growth and immune responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated significant antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies have shown effectiveness against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings support the potential use of this compound in treating fungal infections .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in the Journal of Medicinal Chemistry highlighted the antibacterial effects of phenolic compounds similar to this compound. The research demonstrated that structural modifications could enhance activity against resistant strains of bacteria . -

Case Study on Antifungal Properties :

Another investigation explored the antifungal potential of chlorinated phenols. The study found that derivatives with similar structures showed promising results against Candida species, indicating a pathway for further exploration of this compound's antifungal capabilities .

Research Findings

Recent studies have focused on expanding the understanding of the biological activities associated with phenolic compounds. Key findings include:

- Inhibition of Biofilm Formation : Research indicates that this compound can inhibit biofilm formation in bacteria, which is critical for treating chronic infections .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production in immune cells .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol?

- Methodological Answer : Synthesis typically involves multi-step halogenation and coupling reactions. For example:

Halogenation : Introduce chloro and fluoro groups via electrophilic substitution using reagents like Cl₂/FeCl₃ or Selectfluor® under anhydrous conditions .

Methoxy Group Installation : Use methoxylation via Ullmann coupling or nucleophilic aromatic substitution with NaOMe/CuI .

Phenol Formation : Hydrolysis of protected intermediates (e.g., methyl ethers) with BBr₃ or HI yields the phenol derivative .

Key Considerations: Monitor regioselectivity using TLC/HPLC and optimize reaction temperatures (e.g., 60–100°C for coupling steps) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution .

- Melting Point : Compare experimental values (e.g., ~66–235°C for related chlorophenols) to literature data .

- Structural Confirmation :

- NMR : Analyze H/C spectra for substituent patterns (e.g., fluoro groups cause splitting in F NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 270–280) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate chlorinated waste and transfer to certified facilities for incineration .

- Toxicity Mitigation : Avoid skin contact; chlorophenols are skin irritants and potential carcinogens (refer to OSHA guidelines) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents influence its reactivity in cross-coupling reactions?

- Methodological Answer : The 2-fluoro-3-methoxyphenyl group alters electronic density:

- Fluorine : Enhances electrophilicity at the para-position, facilitating Suzuki-Miyaura coupling with aryl boronic acids .

- Methoxy : Acts as an ortho/para-director but may require protection (e.g., as a methyl ether) during harsh reactions .

Experimental Design: Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C) and monitor coupling efficiency via LC-MS .

Q. What computational approaches predict its interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 enzymes) to assess binding affinity .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, F) with toxicity endpoints (e.g., LC₅₀) from EPA databases .

Validation: Compare computational results with in vitro assays (e.g., enzyme inhibition) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace methoxy with trifluoromethyl (CF₃) to improve lipophilicity and blood-brain barrier penetration .

- Toxicity Reduction : Introduce hydroxyl groups at meta positions to reduce hepatotoxicity (observe trends in chlorophenol SAR) .

Data Analysis: Use IC₅₀ values from cytotoxicity assays (e.g., HepG2 cells) to prioritize derivatives .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via GC-MS for hydroxylated byproducts .

- Biodegradation : Test with Pseudomonas spp. under aerobic conditions; measure CO₂ evolution to assess mineralization .

Ecotoxicity Assessment: Use Daphnia magna acute toxicity tests (EC₅₀) to evaluate ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.